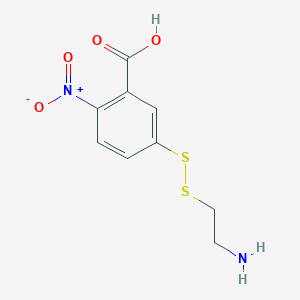
Acide 5-(2-aminoéthyl)dithio-2-nitrobenzoïque
Vue d'ensemble
Description
A more base-stable alternative to Ellman’s reagent for the quant
Applications De Recherche Scientifique
Quantification des thiols
Ce composé est un réactif plus stable en milieu basique utilisé pour quantifier les thiols . Il réagit avec les thiols libres d'une manière similaire au réactif d'Ellman, mais avec une stabilité considérablement améliorée .
Essais enzymatiques
Il est utilisé dans les essais enzymatiques en conditions de pH basique . La stabilité de ce composé en milieu basique en fait un réactif approprié pour ces types d'essais .
Analyse des protéines
Le composé est utilisé comme un réactif sensible pour déterminer la teneur en sulfhydryle libre dans les protéines . Ceci est important pour comprendre la structure et la fonction des protéines .
Analyse des peptides
Semblable à l'analyse des protéines, il est également utilisé pour déterminer la teneur en sulfhydryle libre dans les peptides . Ceci aide à l'étude de la structure et de la fonction des peptides .
Analyse des tissus
Il est utilisé dans l'analyse des tissus pour déterminer la teneur en sulfhydryle libre . Cela peut fournir des informations précieuses sur l'état biochimique du tissu
Mécanisme D'action
Target of Action
The primary target of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid is free sulfhydryl groups . These groups are found in various proteins and peptides, and their reactivity plays a crucial role in many biological processes.
Mode of Action
5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid interacts with its targets by reacting with free thiols . This reaction is similar to that of Ellman’s reagent, a commonly used compound for quantifying thiol contents . 5-(2-aminoethyl)dithio-2-nitrobenzoic acid is more base-stable, which allows it to maintain its reactivity under basic ph conditions .
Result of Action
The primary result of the compound’s action is the quantification of thiol contents . By reacting with free thiols, it allows for the measurement of these groups in various samples. This can be useful in a variety of research and clinical applications, such as determining the sulfhydryl content in proteins, peptides, and tissues .
Action Environment
The action of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid can be influenced by environmental factors such as pH. As mentioned earlier, the compound is more stable under basic conditions . Therefore, its efficacy and stability could potentially be affected by changes in pH. Other environmental factors that could influence its action include temperature and the presence of other reactive species.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid has been experimentally shown to react with free thiols in a similar manner to Ellman’s reagent, but with dramatically improved stability . This makes it a valuable tool in biochemical reactions involving thiols.
Molecular Mechanism
The molecular mechanism of action of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid involves its reaction with free thiols. This reaction is similar to that of Ellman’s reagent, but 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid offers improved stability under basic pH conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid has been shown to have a stable reaction with free thiols, offering improved stability over Ellman’s reagent
Propriétés
IUPAC Name |
5-(2-aminoethyldisulfanyl)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNFVSIOSWJQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593123 | |
| Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71899-86-0 | |
| Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid interact with thiols and what are the downstream effects of this interaction?
A1: 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid (ADNB) reacts with thiol groups through a thiol-disulfide exchange reaction. This results in the cleavage of the disulfide bond in ADNB and the formation of a new disulfide bond between ADNB and the thiol-containing molecule. This reaction releases 2-nitro-5-thiobenzoate (TNB), which exhibits a strong absorbance at 412 nm. [1] This colorimetric change allows for the quantification of thiol groups in solution. [2]
Q2: Can you elaborate on the use of fluorescent probes as alternatives to ADNB in thiol quantification, particularly in enzyme assays?
A2: While ADNB offers a colorimetric method for thiol quantification, fluorescent or chemiluminescent probes provide advantages for enzyme assays, particularly in high-throughput screening for enzyme inhibitors. [1] For instance, using a dioxetane-disulfide derivative as a chemiluminescent probe instead of ADNB significantly improved the sensitivity of the acetylcholinesterase assay with acetylthiocholine. [1] Fluorescent probes offer higher sensitivity and are more amenable to automation, making them desirable for large-scale screening efforts in drug discovery. [1]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


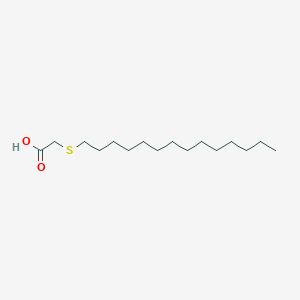
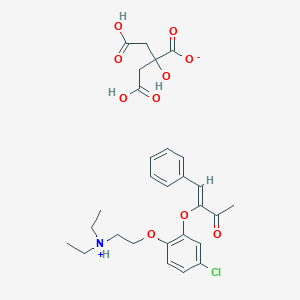


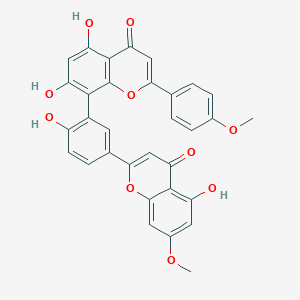
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
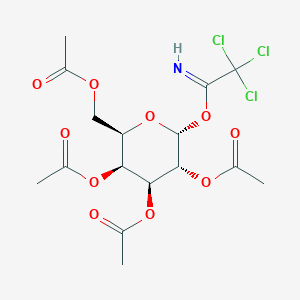


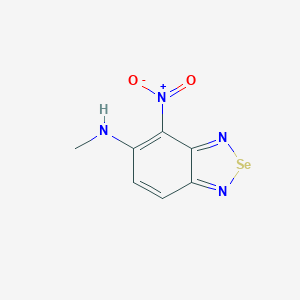
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)

![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)
